6,8-Dichloro-3-iodo-2-methylimidazo[1,2-B]pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,8-Dichloro-3-iodo-2-methylimidazo[1,2-B]pyridazine is a chemical compound with the molecular formula C7H4Cl2IN3 and a molecular weight of 327.94 g/mol . This compound is part of the imidazo[1,2-B]pyridazine family, which is known for its diverse applications in medicinal chemistry and other scientific fields .
Vorbereitungsmethoden
The synthesis of 6,8-Dichloro-3-iodo-2-methylimidazo[1,2-B]pyridazine involves several steps. One common method includes the reaction of 2-methylimidazo[1,2-B]pyridazine with chlorine and iodine under controlled conditions . The reaction typically requires a solvent such as acetonitrile and a catalyst like copper(II) chloride to facilitate the halogenation process . Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
6,8-Dichloro-3-iodo-2-methylimidazo[1,2-B]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using reagents like sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The compound can be oxidized using agents like potassium permanganate or reduced using hydrogen gas in the presence of a palladium catalyst.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides in the presence of a palladium catalyst to form more complex molecules.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce larger, more complex structures .
Wissenschaftliche Forschungsanwendungen
6,8-Dichloro-3-iodo-2-methylimidazo[1,2-B]pyridazine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-cancer and anti-inflammatory drugs.
Biological Studies: The compound is employed in studies to understand its interactions with biological targets, such as enzymes and receptors.
Industrial Applications: It is used in the synthesis of advanced materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 6,8-Dichloro-3-iodo-2-methylimidazo[1,2-B]pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . For example, it may inhibit the activity of certain kinases, which are enzymes involved in cell signaling pathways . This inhibition can result in the suppression of cell proliferation, making it a potential candidate for anti-cancer therapies .
Vergleich Mit ähnlichen Verbindungen
6,8-Dichloro-3-iodo-2-methylimidazo[1,2-B]pyridazine can be compared with other similar compounds, such as:
6,8-Dichloro-2-methylimidazo[1,2-B]pyridazine: This compound lacks the iodine atom, which may affect its reactivity and biological activity.
8-Bromo-6-chloro-2-methylimidazo[1,2-B]pyridazine: The presence of a bromine atom instead of iodine can lead to different chemical and biological properties.
The uniqueness of this compound lies in its specific halogenation pattern, which can influence its reactivity and interactions with biological targets .
Eigenschaften
Molekularformel |
C7H4Cl2IN3 |
---|---|
Molekulargewicht |
327.93 g/mol |
IUPAC-Name |
6,8-dichloro-3-iodo-2-methylimidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C7H4Cl2IN3/c1-3-6(10)13-7(11-3)4(8)2-5(9)12-13/h2H,1H3 |
InChI-Schlüssel |
REOYFYPJPBQUOS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N2C(=N1)C(=CC(=N2)Cl)Cl)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.